

# Commercial Suppliers and Technical Guide for 2-Bromo-1-(4-iodophenyl)ethanone

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## Compound of Interest

|                |                                  |
|----------------|----------------------------------|
| Compound Name: | 2-Bromo-1-(4-iodophenyl)ethanone |
| Cat. No.:      | B185315                          |

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for **2-Bromo-1-(4-iodophenyl)ethanone** (CAS No: 31827-94-8), a key intermediate in pharmaceutical and organic synthesis. This document includes a comparative table of suppliers, detailed experimental protocols for its synthesis and representative reactions, and visualizations of relevant chemical processes.

## Introduction to 2-Bromo-1-(4-iodophenyl)ethanone

**2-Bromo-1-(4-iodophenyl)ethanone**, also known as 4'-ido- $\alpha$ -bromoacetophenone, is a valuable bifunctional building block in organic chemistry. Its structure incorporates a reactive  $\alpha$ -bromoketone moiety and an aryl iodide. This unique combination allows for sequential and site-selective reactions, making it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. The differential reactivity of the carbon-bromine and carbon-iodine bonds is a key feature exploited in various cross-coupling reactions. It is primarily used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.<sup>[1]</sup>

## Commercial Suppliers

A variety of chemical suppliers offer **2-Bromo-1-(4-iodophenyl)ethanone**. The following table summarizes the offerings from several prominent suppliers, providing a basis for comparison.

| Supplier   | Product Number | Purity  | Available Quantities            | Price (USD)                          |
|--|----------------|---------|---------------------------------|--------------------------------------|
| Sigma-Aldrich<br>(distributor for<br>Ambeed, Inc.) | AMBH2D6FBF20   | 95%     | 250 mg, 1 g, 5 g,<br>10 g, 25 g | \$11.50 (250 mg)<br>- \$78.20 (25 g) |
| Sigma-Aldrich<br>(distributor for<br>Fluorochem)   | FLUH99C8D4DC   | 95%     | Inquire                         | Inquire                              |
| Alchem<br>Pharmtech                                | Z-02977        | Inquire | Inquire                         | Inquire                              |
| ChemBK   | -              | Inquire | Inquire                         | Inquire                              |

Note: Pricing and availability are subject to change. Please consult the supplier's website for the most current information.

## Physicochemical Properties

| Property          | Value   |
|-------------------|---|
| CAS Number        | 31827-94-8  |
| Molecular Formula | C <sub>8</sub> H <sub>6</sub> BrIO  |
| Molecular Weight  | 324.94 g/mol  |
| Appearance        | Off-white to faint yellow powder  |
| Melting Point     | 70-75 °C[1]   |
| Solubility        | Soluble in organic solvents like ethanol, ketones, and dichloromethane; almost insoluble in water.[1] |

## Experimental Protocols

### Synthesis of 2-Bromo-1-(4-iodophenyl)ethanone

A general and environmentally friendly method for the  $\alpha$ -bromination of acetophenones involves the use of N-bromosuccinimide (NBS) under ultrasound irradiation. This method offers high yields and reduced reaction times.

#### Materials:

- 4'-Iodoacetophenone
- N-Bromosuccinimide (NBS)
- Polyethylene glycol (PEG-400)
- Water
- Dichloromethane

#### Procedure:

- In a suitable reaction vessel, a mixture of 4'-iodoacetophenone (1.0 eq) and N-bromosuccinimide (1.0 eq) is prepared.
- A 1:2 mixture of PEG-400 and water is added as the reaction medium.
- The reaction mixture is subjected to ultrasonic irradiation (e.g., 25 kHz, 300 W) with the temperature maintained at approximately 80 °C.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is extracted with dichloromethane.
- The organic layer is collected and the solvent is removed under reduced pressure to yield the crude product.
- The crude product can be further purified by recrystallization or column chromatography.

## Application in Heterocycle Synthesis: Thiazole Formation

The  $\alpha$ -bromoketone functionality of **2-Bromo-1-(4-iodophenyl)ethanone** is a key synthon for the Hantzsch thiazole synthesis.

Materials:

- **2-Bromo-1-(4-iodophenyl)ethanone**
- Thiourea or substituted thiourea
- Ethanol

Procedure:

- **2-Bromo-1-(4-iodophenyl)ethanone** (1.0 eq) and thiourea (1.0 eq) are dissolved in ethanol.
- The mixture is refluxed for several hours.
- The reaction is monitored by TLC.
- Upon completion, the reaction mixture is cooled, and the precipitated product, a 2-amino-4-(4-iodophenyl)thiazole hydrobromide salt, is collected by filtration.
- The salt can be neutralized with a base (e.g., sodium bicarbonate) to obtain the free thiazole.

## Selective Cross-Coupling Reactions

The presence of two different halogen atoms allows for selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed reactions such as Suzuki and Sonogashira couplings. This allows for the selective functionalization at the 4-position of the phenyl ring while leaving the bromoacetyl group intact for subsequent transformations.

a) Suzuki Coupling (Selective at the C-I bond)

Materials:

- **2-Bromo-1-(4-iodophenyl)ethanone**
- Arylboronic acid

- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ )
- Base (e.g.,  $\text{K}_2\text{CO}_3$ )
- Solvent (e.g., Toluene/Water or Dioxane/Water)

Procedure:

- To a reaction flask, add **2-Bromo-1-(4-iodophenyl)ethanone** (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
- The flask is purged with an inert gas (e.g., Argon or Nitrogen).
- Degassed solvent is added, and the mixture is heated to a temperature that favors the reaction at the C-I bond while minimizing reactivity at the C-Br bond (typically 80-100 °C).
- The reaction is monitored by TLC or GC-MS.
- After completion, the reaction is worked up by extraction and purified by column chromatography.

b) Sonogashira Coupling (Selective at the C-I bond)

Materials:

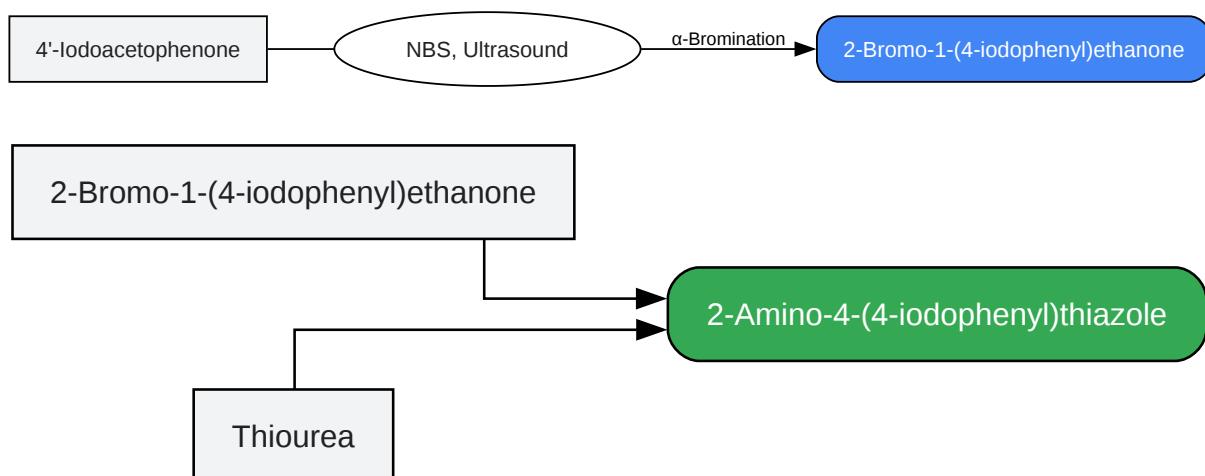
- **2-Bromo-1-(4-iodophenyl)ethanone**
- Terminal alkyne
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ )
- Copper(I) iodide ( $\text{CuI}$ )
- Base (e.g., Triethylamine or Diisopropylamine)
- Solvent (e.g., THF or DMF)

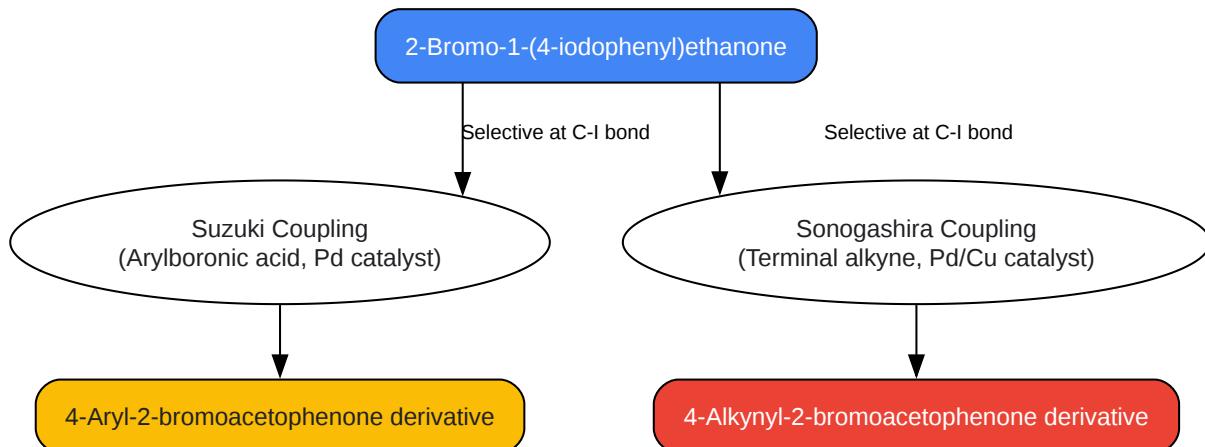
Procedure:

- To a reaction flask under an inert atmosphere, add **2-Bromo-1-(4-iodophenyl)ethanone** (1.0 eq), the palladium catalyst (0.01-0.05 eq), and Cul (0.02-0.1 eq).
- Degassed solvent and the base are added.
- The terminal alkyne (1.1-1.5 eq) is added, and the reaction is stirred at room temperature or with gentle heating.
- The reaction progress is monitored by TLC.
- Upon completion, the reaction is worked up by quenching with ammonium chloride solution, followed by extraction and purification.

## Visualizations

The following diagrams illustrate the key synthetic pathways and logical relationships discussed.



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## References

- 1. [chembk.com](http://chembk.com) [chembk.com]
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